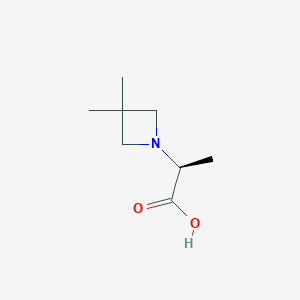
(S)-2-(3,3-dimethylazetidin-1-yl)propanoic acid
Übersicht
Beschreibung
(S)-2-(3,3-dimethylazetidin-1-yl)propanoic acid, also known as S-DMA, is an organic acid that has been studied for its potential applications in the medical, agricultural, and industrial fields. It is a structural isomer of the non-steroidal anti-inflammatory drug (NSAID) naproxen and is a derivative of azetidin-1-ylpropanoic acid. S-DMA has been found to possess biological activities such as anti-inflammatory and analgesic properties, as well as antioxidant and antibacterial activities. It has been used in various scientific studies to investigate its effects on various physiological processes, including inflammation and pain. In
Wissenschaftliche Forschungsanwendungen
(S)-2-(3,3-dimethylazetidin-1-yl)propanoic acid has been studied for its potential applications in the medical, agricultural, and industrial fields. In the medical field, (S)-2-(3,3-dimethylazetidin-1-yl)propanoic acid has been studied for its anti-inflammatory, analgesic, and antioxidant properties. In the agricultural field, (S)-2-(3,3-dimethylazetidin-1-yl)propanoic acid has been studied for its potential use as an insecticide and as a fungicide. In the industrial field, (S)-2-(3,3-dimethylazetidin-1-yl)propanoic acid has been studied for its potential use as a corrosion inhibitor and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of (S)-2-(3,3-dimethylazetidin-1-yl)propanoic acid is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX, (S)-2-(3,3-dimethylazetidin-1-yl)propanoic acid is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
(S)-2-(3,3-dimethylazetidin-1-yl)propanoic acid has been found to possess a variety of biochemical and physiological effects. In animal studies, (S)-2-(3,3-dimethylazetidin-1-yl)propanoic acid has been found to reduce inflammation and pain in a dose-dependent manner. It has also been found to possess antioxidant and antibacterial activities. In addition, (S)-2-(3,3-dimethylazetidin-1-yl)propanoic acid has been found to inhibit the release of histamine, a compound involved in allergic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (S)-2-(3,3-dimethylazetidin-1-yl)propanoic acid in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is available in high yields. Second, it is non-toxic and has been found to be safe for use in animal studies. Finally, it has been found to possess a variety of biological activities, making it a useful tool for investigating the effects of various compounds on physiological processes.
However, there are also some limitations to the use of (S)-2-(3,3-dimethylazetidin-1-yl)propanoic acid in laboratory experiments. First, its mechanism of action is not yet fully understood, so its effects may not be reproducible across different experiments. Second, it is not approved for use in humans, so its use in clinical trials is not recommended. Finally, its effects may vary depending on the dose and duration of exposure.
Zukünftige Richtungen
There are a number of potential future directions for the study of (S)-2-(3,3-dimethylazetidin-1-yl)propanoic acid. First, further research is needed to investigate the mechanism of action of (S)-2-(3,3-dimethylazetidin-1-yl)propanoic acid and to determine its effects on various physiological processes. Second, further studies are needed to investigate the potential therapeutic applications of (S)-2-(3,3-dimethylazetidin-1-yl)propanoic acid in humans. Third, further research is needed to investigate the potential use of (S)-2-(3,3-dimethylazetidin-1-yl)propanoic acid as an insecticide and fungicide in agriculture. Finally, further studies are needed to investigate the potential use of (S)-2-(3,3-dimethylazetidin-1-yl)propanoic acid as a corrosion inhibitor and as a catalyst in organic reactions.
Eigenschaften
IUPAC Name |
(2S)-2-(3,3-dimethylazetidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(7(10)11)9-4-8(2,3)5-9/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHXDYFMYLPVEZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1CC(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1480298.png)
![5-(3-chloropropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480299.png)





![2,2-Dimethoxy-6-azaspiro[3.4]octane](/img/structure/B1480312.png)




